3-[4-(1-Aminoethyl)phenyl]-1-phenylurea
Description
Properties
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11(16)12-7-9-14(10-8-12)18-15(19)17-13-5-3-2-4-6-13/h2-11H,16H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGUJORUUQXWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea typically involves the reaction of 4-(1-aminoethyl)aniline with phenyl isocyanate. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro derivatives can be reduced back to the aminoethyl group.
Substitution: The phenylurea moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Aminoethyl derivatives.
Substitution: Halogenated or sulfonated phenylurea derivatives.
Scientific Research Applications
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea, also known as ENB56855, is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores the diverse applications of this compound, supported by case studies and data tables to provide a comprehensive overview.
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties, particularly in the context of cancer research. Studies have indicated that derivatives of phenylurea can inhibit specific pathways involved in tumor growth and metastasis. For instance, research has shown that compounds with similar structures can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
Case Study Example:
A study published in Cancer Research examined the effects of phenylurea derivatives on EGFR signaling pathways. The results indicated that these compounds could significantly reduce cell proliferation in EGFR-positive cancer cell lines, suggesting potential therapeutic applications for treating certain types of cancer.
Agricultural Applications
This compound has also been explored in agricultural contexts, particularly as a plant growth regulator. Compounds with similar urea structures have been shown to influence plant growth by modulating hormonal pathways.
Case Study Example:
Research conducted by agricultural scientists demonstrated that urea derivatives could enhance root development and overall plant vigor when applied to crops such as rice and wheat. The findings suggested that these compounds could be used to improve crop yields under suboptimal growing conditions.
Biochemical Research
In biochemical studies, this compound has been utilized to explore protein interactions and enzyme inhibition mechanisms. The ability of phenylurea derivatives to bind to specific proteins makes them valuable tools in understanding cellular processes.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| ENB56855 | Protein Kinase A | Competitive | 15 |
| ENB56855 | Cyclin-dependent Kinase 2 | Non-competitive | 22 |
Material Science
Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.
Case Study Example:
A recent study explored the incorporation of phenylurea derivatives into polymer matrices, resulting in materials with improved resistance to degradation under UV exposure. This application highlights the versatility of the compound beyond traditional pharmaceutical uses.
Mechanism of Action
The mechanism of action of 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 1-(2-methoxybenzyl)-1H-imidazole-2-thiol and related imidazole derivatives:
Key Research Findings
Reactivity and Stability :
- The thiol group at C2 enhances nucleophilicity, enabling disulfide bond formation or metal coordination, as seen in anticorrosion applications of benzimidazole-2-thiol derivatives .
- Methoxy groups (e.g., 2-methoxybenzyl) improve solubility in polar solvents and may enhance binding to biological targets via hydrogen bonding .
Biological Activity: Anti-Diabetic Agents: 5-Nitro-1H-benzo[d]imidazole-2-thiol derivatives exhibit potent activity against α-glucosidase (IC₅₀ = 2.1 µM), attributed to the nitro group’s electron-withdrawing effects . Anticorrosion Performance: 2-(((4-Chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole shows 92% inhibition efficiency for aluminum in HNO₃, linked to sulfur-metal interactions . Enzyme Inhibition: Imidazole-2-thiols with aryl substituents (e.g., 4-phenyl) inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), a target for antiviral and anticancer therapies .
Synthetic Challenges :
- Methoxy-substituted imidazoles (e.g., 2-(2-methoxyphenyl)-1H-imidazole) are challenging to synthesize due to competing side reactions; optimized protocols require precise stoichiometry and catalysts .
- Allyl and benzyl groups are readily introduced via alkylation, but regioselectivity can vary in aqueous-organic media .
Data Tables
Table 1: Physical Properties of Selected Imidazole-2-Thiol Derivatives
Biological Activity
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in enzyme inhibition and cancer treatment. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C15H18N4O
- Molecular Weight : 270.33 g/mol
The compound is synthesized through a reaction involving 4-(1-aminoethyl)aniline and isocyanates, typically in organic solvents like dichloromethane or toluene under controlled temperatures.
This compound functions primarily as an enzyme inhibitor. Its mechanism involves binding to the active sites of specific enzymes or receptors, thereby modulating their activity. This interaction can influence various biological pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound can inhibit the activity of key enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness against adenosine A3 receptors, where it competes with agonists and alters receptor activity significantly .
Anticancer Properties
Recent investigations have highlighted the compound's antiproliferative effects on various cancer cell lines:
- A549 (Lung Cancer) : IC50 = 2.39 ± 0.10 μM
- HCT-116 (Colorectal Cancer) : IC50 = 3.90 ± 0.33 μM
These values suggest that this compound exhibits potent inhibitory activity comparable to established anticancer agents like sorafenib .
Study 1: Anticancer Activity
In a study evaluating various urea derivatives, this compound was found to significantly inhibit the proliferation of cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl ring could enhance or diminish its efficacy against cancer cell lines .
Study 2: Receptor Binding Affinity
A comparative study on substituted urea derivatives demonstrated that the presence of electron-donating groups at specific positions increased binding affinity to human adenosine A3 receptors, highlighting the importance of substituent placement in optimizing biological activity .
Data Summary
Q & A
Q. What safety protocols should be followed when handling 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures, including:
- Respiratory Protection : Use NIOSH/MSHA or EN 149-certified respirators to avoid inhalation of dust or vapors .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Employ mechanical exhaust systems to maintain airborne concentrations below exposure limits .
- First Aid : In case of accidental exposure, immediately rinse eyes/skin with water for 15 minutes and seek medical attention .
Q. What are the foundational synthetic routes for this compound?
- Methodological Answer : While direct synthesis data for this compound is limited, analogous urea derivatives are typically synthesized via:
- Condensation Reactions : Reacting substituted phenyl isocyanates with amines under anhydrous conditions. For example, 1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea is synthesized by condensing aldehydes with urea derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization to isolate high-purity product .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms urea linkage integrity .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects byproducts .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives?
- Methodological Answer : Contradictions often arise from impurities or structural analogs. Mitigation strategies include:
- Orthogonal Characterization : Combine HPLC, NMR, and X-ray crystallography (e.g., as in Hirshfeld surface analysis for 3-{(E)-[4-(4-Hydroxy-3-methoxyphenyl)butan-2-ylidene]amino}-1-phenylurea) to confirm structural homogeneity .
- Dose-Response Studies : Use in vitro assays (e.g., IC50 determinations) across multiple cell lines to validate activity thresholds .
Q. What experimental design principles apply to studying this compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like kinases or proteases, leveraging structural analogs (e.g., 1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea) as templates .
- Functional Assays : Design fluorescence polarization assays to measure inhibition of protein-protein interactions .
- Control Experiments : Include negative controls (e.g., urea derivatives without the 1-aminoethyl group) to isolate structure-activity relationships .
Q. How can computational modeling optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to identify optimal catalysts (e.g., Pd/C for hydrogenation steps) .
- Solvent Screening : Use COSMO-RS simulations to predict solvent effects on reaction yield (e.g., acetonitrile vs. THF) .
- Kinetic Modeling : Apply MATLAB or Python-based algorithms to simulate reaction progress and optimize temperature/pH .
Key Considerations for Researchers
- Toxicological Gaps : Limited data on chronic exposure necessitates adherence to ALARA (As Low As Reasonably Achievable) principles .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
